molecular formula C17H19BrN2O3 B13061319 Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 874593-98-3

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13061319
CAS No.: 874593-98-3
M. Wt: 379.2 g/mol
InChI Key: APJYTDRSOQCJPY-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a bromomethyl group, a cyclopropyl ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions. The reaction is usually initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclopropyl ring and a tetrahydropyrimidine core. This structure provides distinct chemical properties and reactivity compared to other bromomethyl-containing compounds .

Biological Activity

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its mechanisms of action based on available research findings.

  • Molecular Formula : C17H19BrN2O3
  • Molecular Weight : 379.25 g/mol
  • CAS Number : 874593-98-3
PropertyValue
Molecular FormulaC17H19BrN2O3
Molecular Weight379.25 g/mol
CAS Number874593-98-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound X against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of several derivatives of tetrahydropyrimidine compounds, including compound X. The results indicated significant activity against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for compound X were reported to be notably lower than those of standard antibiotics, suggesting a strong antibacterial effect at low concentrations .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxic effects of compound X have also been investigated. A study assessed its impact on human cancer cell lines, revealing that it exhibited selective cytotoxicity, particularly against breast cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)25.0
A549 (Lung Cancer)30.0

These findings indicate that compound X has potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

The mechanism by which compound X exerts its biological activity appears to involve the inhibition of key metabolic pathways in bacteria and cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death.

Comparative Analysis with Other Compounds

Research comparing compound X with other known antimicrobial and anticancer agents reveals its promising profile. For instance, tetracycline and doxorubicin were used as controls in various studies:

Table 3: Comparative Efficacy

CompoundMIC against E. coli (µg/mL)IC50 against MCF-7 (µM)
Ethyl 6-(bromomethyl)-X0.515
Tetracycline1.0N/A
DoxorubicinN/A10

Properties

CAS No.

874593-98-3

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O3/c1-2-23-16(21)14-13(10-18)20(12-8-9-12)17(22)19-15(14)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,19,22)

InChI Key

APJYTDRSOQCJPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr

Origin of Product

United States

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